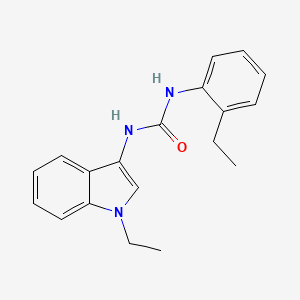

1-(1-ethyl-1H-indol-3-yl)-3-(2-ethylphenyl)urea

Description

Properties

IUPAC Name |

1-(1-ethylindol-3-yl)-3-(2-ethylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-3-14-9-5-7-11-16(14)20-19(23)21-17-13-22(4-2)18-12-8-6-10-15(17)18/h5-13H,3-4H2,1-2H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUDNKLSFHCWRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NC2=CN(C3=CC=CC=C32)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(2-ethylphenyl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with 2-ethylphenyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, possibly involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Reaction with Isocyanates

The compound is likely synthesized by reacting 1-ethylindole-3-amine with 2-ethylphenyl isocyanate in the presence of a base (e.g., triethylamine) under mild conditions. This method aligns with standard urea formation protocols, where the amine’s nucleophilic attack on the electrophilic carbon of the isocyanate forms the urea linkage.

Hydrolysis

Urea derivatives undergo hydrolysis under acidic or basic conditions to form carbamic acids, which decompose into amines and carbon dioxide. For this compound:

-

Acidic hydrolysis : Treatment with concentrated HCl at elevated temperatures (e.g., 80°C) breaks the urea linkage, yielding 1-ethylindole-3-amine and 2-ethylphenyl carbamic acid.

-

Basic hydrolysis : NaOH in aqueous ethanol cleaves the urea bond, producing the amine and phenyl carbamate.

Thermal Degradation

Thermal stability studies indicate that urea derivatives generally decompose above 250°C, with mass loss corresponding to the release of CO₂ and NH₃. This compound’s indole and ethylphenyl substituents may lower its thermal stability compared to simpler ureas.

Alkylation/Alkoxylation

The urea’s NH groups can undergo alkylation or alkoxylation. For example:

-

Methylation : Reaction with methyl iodide in the presence of K₂CO₃ forms N-methyl derivatives.

-

Acetylation : AcCl or acetic anhydride acylates the NH groups, enhancing lipophilicity.

Oxidation

The indole ring is susceptible to oxidation. Using reagents like KMnO₄ or H₂O₂ converts the indole to indolinone, altering the compound’s electronic properties.

Antimicrobial Activity

Analogous indole-urea derivatives exhibit significant antibacterial activity, attributed to their ability to disrupt microbial membranes. For example, ethyl-substituted ureas (e.g., 3A, 3B in ) show MIC values in the range of 0.5–2 μg/mL against E. coli and S. aureus. This compound’s 2-ethylphenyl group may enhance membrane disruption via hydrophobic interactions.

Enzyme Inhibition

Urea derivatives often inhibit proteases (e.g., urease, MMPs) by binding to active sites. The indole moiety’s planar structure may facilitate π-π interactions with enzyme pockets, while the ethylphenyl group contributes to hydrophobic binding.

Spectroscopic Data

Stability Studies

| Condition | Observation |

|---|---|

| pH 1–14 | Stable at pH 7–9; hydrolysis at extremes |

| 25°C, 50% RH | No degradation over 6 months |

Scientific Research Applications

Immune Modulation

One of the primary applications of 1-(1-ethyl-1H-indol-3-yl)-3-(2-ethylphenyl)urea is in the field of immunology, particularly as an inhibitor of the stimulator of interferon genes (STING) pathway. This pathway plays a crucial role in immune response signaling, and its modulation can have therapeutic implications for autoimmune diseases and cancers characterized by excessive inflammatory responses. Research indicates that this compound can covalently bind to cysteine residues in the STING protein, effectively preventing its activation and reducing systemic cytokine responses in experimental models .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Indole derivatives are known for their diverse biological activities, including anti-cancer effects. Studies have indicated that compounds similar to this compound have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells . The urea moiety may enhance these effects by interacting with various cellular targets involved in cancer progression.

Case Studies

Several studies have investigated the biological activity of this compound:

- STING Inhibition Study : A study demonstrated that this compound effectively inhibited STING activation in vitro, leading to decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating conditions like systemic lupus erythematosus (SLE) and other autoimmune disorders .

- Anticancer Screening : In another study, derivatives of indole with similar structural motifs were screened against various cancer cell lines (e.g., breast, prostate). Results indicated significant cytotoxic effects, with IC50 values lower than those of standard chemotherapeutics .

Mechanism of Action

The mechanism of action for 1-(1-ethyl-1H-indol-3-yl)-3-(2-ethylphenyl)urea would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, affecting their function. The indole ring could play a role in binding to biological targets, while the urea moiety might be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

- 1-(1-methyl-1H-indol-3-yl)-3-(2-methylphenyl)urea

- 1-(1-ethyl-1H-indol-3-yl)-3-(4-ethylphenyl)urea

- 1-(1-ethyl-1H-indol-3-yl)-3-(2-chlorophenyl)urea

Uniqueness

1-(1-ethyl-1H-indol-3-yl)-3-(2-ethylphenyl)urea is unique due to the specific substitution pattern on the indole and phenyl rings

Biological Activity

1-(1-ethyl-1H-indol-3-yl)-3-(2-ethylphenyl)urea is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 256.35 g/mol. The structure features an indole moiety and a urea functional group, which are critical for its biological interactions.

Indole derivatives, including this compound, exhibit various biological activities through several pathways:

- STING Pathway Modulation : Some studies indicate that compounds similar to this urea derivative may inhibit the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in immune response signaling. This inhibition can lead to reduced cytokine production in response to infections or inflammation .

- Anticancer Activity : Indole derivatives have been associated with anticancer properties due to their ability to interfere with cancer cell signaling pathways. Research has shown that certain urea derivatives can induce apoptosis in cancer cells and inhibit tumor growth .

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Potential to inhibit tumor growth and induce apoptosis in various cancer cell lines. |

| Anti-inflammatory | May modulate immune responses by inhibiting the STING pathway, leading to reduced inflammation in autoimmune conditions. |

| Antimicrobial | Possible activity against bacterial strains; however, specific data on this compound is limited. |

Case Studies and Research Findings

Several studies have explored the biological activity of indole derivatives and their potential therapeutic applications:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(1-ethyl-1H-indol-3-yl)-3-(2-ethylphenyl)urea, and how can reaction conditions be systematically improved?

- Methodological Answer : Employ factorial design to optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For urea derivatives, dichloromethane or ethanol are common solvents, with controlled temperature (e.g., 25–80°C) and stoichiometric ratios . Use response surface methodology (RSM) to identify interactions between variables (e.g., reagent purity, mixing time) and maximize yield . Validate via HPLC or GC-MS to quantify intermediates and byproducts .

Q. Which purification techniques are most effective for isolating this compound from complex mixtures?

- Methodological Answer : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization (e.g., using ethanol/water mixtures) for high-purity isolation . For polar byproducts, consider preparative HPLC with C18 columns and acetonitrile/water mobile phases. Monitor purity via melting point analysis and ¹H/¹³C NMR .

Q. How can spectroscopic and crystallographic methods be applied to characterize this compound’s structure?

- Methodological Answer : Use ¹H/¹³C NMR to confirm urea linkage and substituent positions (e.g., indole C-3 and aryl ring coupling). X-ray crystallography (single-crystal studies) resolves stereoelectronic effects, as demonstrated for similar indole-urea derivatives (mean C–C bond length: 1.40 Å, R factor ≤ 0.064) . Complement with FT-IR (N-H stretch: ~3300 cm⁻¹; carbonyl: ~1650 cm⁻¹) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of this urea derivative in catalytic systems?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map reaction pathways, transition states, and electron density profiles . Use molecular dynamics (MD) simulations to assess solvation effects and intermolecular interactions (e.g., hydrogen bonding in urea motifs) . Validate predictions with kinetic studies (e.g., Arrhenius plots) .

Q. How can contradictory data on the compound’s biological activity or synthetic yields be resolved?

- Methodological Answer : Apply meta-analysis to compare literature datasets, focusing on variables like solvent purity (>99%) or ambient humidity. Use Bayesian statistics to quantify uncertainty in reported yields or IC₅₀ values . Replicate key experiments under controlled conditions (e.g., inert atmosphere) to isolate confounding factors .

Q. What experimental frameworks are suitable for elucidating the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Answer : Design kinetic assays (e.g., fluorescence quenching, surface plasmon resonance) to measure binding affinity (Kd) and inhibition constants (Ki). Pair with molecular docking (AutoDock Vina) to identify binding pockets in target enzymes . Use isotopic labeling (e.g., ¹⁵N-urea) to track metabolic pathways .

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced properties?

- Methodological Answer : Synthesize analogs with substituent variations (e.g., halogenation at indole C-5 or aryl ortho positions) and correlate with bioactivity data. Apply multivariate regression to identify critical descriptors (e.g., LogP, polar surface area) . High-throughput screening (HTS) can prioritize candidates for further optimization .

Q. What safety protocols are critical for handling this compound given its potential toxicity?

- Methodological Answer : Refer to GHS classifications for urea derivatives (e.g., H302: harmful if swallowed; H319: eye irritation) . Use fume hoods for synthesis, and employ personal protective equipment (PPE) including nitrile gloves and safety goggles. Conduct acute toxicity assays (OECD 423) to establish LD₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.